Cbz-Cycloleucine

Vue d'ensemble

Description

Cbz-Cycloleucine, also known as carboxybenzyl-cycloleucine, is a derivative of cycloleucine, a non-proteinogenic amino acid. Cycloleucine is a cyclopentane derivative of norleucine, having two hydrogen atoms less. It is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation. This compound is widely used in biochemical experiments due to its ability to inhibit nucleic acid methylation .

Applications De Recherche Scientifique

Cbz-Cycloleucine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and peptide chemistry.

Biology: Employed in studies involving nucleic acid methylation and its inhibition.

Medicine: Investigated for its potential cytostatic, immunosuppressive, and antineoplastic activities.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mécanisme D'action

Target of Action

Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .

Mode of Action

CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .

Biochemical Pathways

The biochemical pathways affected by this compound are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .

Result of Action

The molecular and cellular effects of this compound are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms

Analyse Biochimique

Biochemical Properties

Cbz-Cycloleucine plays a crucial role in biochemical reactions by inhibiting nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which is responsible for the methylation of nucleic acids . By inhibiting this enzyme, this compound effectively reduces the methylation of nucleic acids, thereby influencing gene expression and other cellular processes. Additionally, this compound interacts with various proteins and biomolecules involved in methylation pathways, further impacting cellular functions .

Cellular Effects

This compound has been shown to significantly affect various types of cells and cellular processes. In plant cells, it inhibits growth by reducing the net photosynthetic rate and Calvin cycle key enzyme activities . In animal cells, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting nucleic acid methylation . This inhibition leads to changes in the synthesis and utilization of secondary metabolites, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with methionine adenosyltransferase, leading to the inhibition of nucleic acid methylation . This inhibition results in reduced methylation of nucleic acids, which in turn affects gene expression and other cellular processes. This compound’s ability to specifically and reversibly inhibit nucleic acid methylation makes it a valuable tool for studying the effects of methylation on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound can lead to significant changes in gene expression and cellular metabolism due to its inhibition of nucleic acid methylation . These changes can have long-term implications for cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit nucleic acid methylation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including cytostatic and immunosuppressive activities . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which plays a key role in the methylation process . By inhibiting this enzyme, this compound affects the overall metabolic flux and levels of metabolites involved in methylation pathways . This inhibition can lead to changes in the synthesis and utilization of secondary metabolites, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in experimental settings.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. For example, its inhibition of nucleic acid methylation may be more pronounced in the nucleus, where methylation processes are more active . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cbz-Cycloleucine can be synthesized through the protection of the amino group of cycloleucine with a carboxybenzyl (Cbz) group. The protection is typically performed using carboxybenzyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amine .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of cycloleucine followed by its protection with the Cbz group. The process requires careful control of reaction conditions to ensure high yield and purity. Catalytic hydrogenation is often used to remove the Cbz protecting group when necessary .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-Cycloleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Catalytic hydrogenation can be used to remove the Cbz protecting group, resulting in the formation of free cycloleucine.

Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H₂) is commonly employed.

Substitution: Reagents such as carboxybenzyl chloride (Cbz-Cl) and organic bases are used for substitution reactions

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Free cycloleucine after removal of the Cbz group.

Substitution: Various substituted derivatives depending on the reagents used

Comparaison Avec Des Composés Similaires

Cbz-Cycloleucine is unique due to its specific and reversible inhibition of nucleic acid methylation. Similar compounds include:

Cycloleucine: The parent compound, which also inhibits nucleic acid methylation but lacks the Cbz protection.

Carbamazepine: An anticonvulsant that shares structural similarities but has different pharmacological properties.

SGB-017: A novel anticonvulsant that blocks voltage-gated sodium channels and NMDA receptor channels, similar to carbamazepine .

This compound stands out due to its specific application in biochemical experiments and its ability to inhibit nucleic acid methylation .

Activité Biologique

Cbz-Cycloleucine, also known as benzyloxycarbonyl-cycloleucine, is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of various enzymatic processes and its potential therapeutic applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Inhibition of Methylation

This compound acts as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation. This process is crucial in various biological systems, including gene expression regulation and protein function modulation. The inhibition of methylation by this compound suggests its potential role in manipulating epigenetic mechanisms, which could be beneficial in cancer therapy and other diseases characterized by aberrant methylation patterns .

NMDA Receptor Antagonism

The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine receptor. It exhibits a Ki value of approximately 600 μM, indicating its potency in blocking this receptor's activity. NMDA receptors are critical for synaptic plasticity and memory function, thus implicating this compound in neuropharmacological research, particularly concerning anxiety and cognitive disorders .

Cytostatic Effects

Research has shown that this compound possesses cytostatic properties, inhibiting the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human KB cells and mouse L1210 leukemia cell lines at concentrations around 10 µg/mL. This activity highlights its potential as a chemotherapeutic agent .

Anxiolytic Effects

In vivo studies have indicated that this compound can increase exploratory behavior in rats, as evidenced by increased time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect, making it a candidate for further exploration in anxiety disorder treatments .

Case Studies

- Study on Methylation Inhibition : In vitro experiments demonstrated that this compound effectively blocks internal methylation of viral RNA in transformed chick embryo fibroblasts at concentrations ranging from 4 to 40 mM. This inhibition was shown to exceed 90% for certain methylation processes within 24 hours .

- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of this compound revealed that it selectively inhibits tumor cells while sparing normal human cells. The study utilized four human tumor cell lines and three normal cell lines to assess relative cytotoxicity .

- Neuropharmacological Implications : In a behavioral study using male rats with bilateral cannulation into the nucleus accumbens septi (NAS), administration of this compound via intracerebroventricular injection resulted in increased entries into open arms and overall exploration behavior, suggesting potential anxiolytic properties .

Table 1: Summary of Biological Activities of this compound

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Human KB | 10 | High |

| Mouse L1210 | 10 | High |

| Normal Human Cells | >50 | Low |

Propriétés

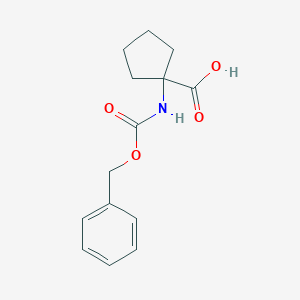

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363747 | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-44-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.